azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

This imidazo[1,2-a]pyrazine (MW 240.69, C10H13ClN4O) uniquely combines a strained, four-membered azetidine ring with a chlorinated core for novel IP space in kinase/LSD1 inhibitor discovery. Its favorable cLogP (0.36) and tPSA (49 Ų) support BBB-penetrant lead design. The chloro group serves as a diversification handle for SAR studies. Ideal for fragment-based screening and building high-diversity libraries.

Molecular Formula C10H13ClN4O
Molecular Weight 240.69 g/mol
CAS No. 2098103-97-8
Cat. No. B1479178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone
CAS2098103-97-8
Molecular FormulaC10H13ClN4O
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1C(=O)C3CNC3
InChIInChI=1S/C10H13ClN4O/c11-8-5-13-9-6-14(1-2-15(8)9)10(16)7-3-12-4-7/h5,7,12H,1-4,6H2
InChIKeyFXELPMQCFYHXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone: Procurement and Differentiation Guide for a Specialized Heterocyclic Building Block


Designated by CAS 2098103-97-8, azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone is a synthetic small molecule (C10H13ClN4O, MW 240.69 g/mol) . It belongs to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry for kinase and epigenetic target inhibition [1]. The compound uniquely combines a strained, four-membered azetidine ring with a chlorinated 5,6-dihydroimidazo[1,2-a]pyrazine core via a methanone linker, a structure distinct from common six-membered piperidine or five-membered pyrrolidine analogs [REFS-1, REFS-3].

Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone: Why In-Class Analogs Cannot Be Simply Interchanged


The imidazo[1,2-a]pyrazine scaffold's biological activity is highly sensitive to the nature of its peripheral substituents. For instance, LSD1 inhibitory potency can vary over a 100-fold range depending on the lipophilic group attached to the core [1]. A simple substitution of the azetidine ring for a pyrrolidine, as in (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone, results in a different ring strain, basicity, and exit vector geometry, which directly impacts molecular recognition, physicochemical properties, and synthetic utility . This structural divergence precludes generic interchangeability in structure-activity relationship (SAR) exploration or chemical biology probe design.

Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone: Quantifiable Differentiation Metrics vs. Closest Analogs


Molecular Architecture: Unique Azetidine Ring Strain vs. Pyrrolidine Congener

The target compound incorporates a 4-membered azetidine ring, which is structurally distinct from the 5-membered pyrrolidine analog (CAS 2097994-82-4) and the common 6-membered piperidine derivatives [REFS-1, REFS-2]. The azetidine's increased ring strain (approximately 26.5 kcal/mol vs. ~6.5 kcal/mol for pyrrolidine) imparts unique reactivity and geometric constraints, offering a different vector from the core scaffold and potentially altering target engagement kinetics [1].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Lipophilicity Control: Computed logP of 0.36 Enables Balanced Solubility Profile

The compound possesses a computed logP of 0.364, positioning it in a desirable range for oral bioavailability and aqueous solubility often associated with lead-like compounds [1]. This value reflects the balance between the polar azetidine-methanone motif and the chlorinated aromatic core. In contrast, analogs with larger, more lipophilic substituents at this position can exhibit logP values exceeding 2.0, which may negatively impact solubility and increase metabolic liabilities [2].

Drug Discovery ADME Physicochemical Property Optimization

Topological Polar Surface Area (tPSA) of 49 Ų Supports CNS and Intracellular Permeability

The target compound's computed tPSA of 49 Ų is significantly below the threshold of 90 Ų often cited for optimal brain penetration, and below the 140 Ų limit for oral absorption [1]. This low tPSA is a direct result of the compact azetidine ring and the absence of additional hydrogen bond donors. In contrast, analogs bearing alcohol or carboxylic acid functionalities on the saturated heterocycle can exhibit tPSA values >60 Ų, potentially limiting their permeability [2].

Blood-Brain Barrier Cellular Permeability Central Nervous System Drug Design

Available Purity Benchmark: 95% from Commercial Sources Meets Screening Collection Standards

Commercially available stocks of azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone are supplied at a guaranteed purity of 95% . This purity level meets the widely accepted criterion for high-throughput screening (HTS) compound libraries, ensuring that observed biological activity is not significantly confounded by impurities. The presence of a single chlorine atom on the core also provides a convenient spectroscopic handle for purity verification via LC-MS.

High-Throughput Screening Compound Quality Control Chemical Probe Criteria

Azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone: High-Value Application Areas Supported by Differentiated Properties


Exploration of LSD1 and Epigenetic Target Space with Uniquely Shaped Inhibitors

The imidazo[1,2-a]pyrazine core is a validated scaffold for LSD1 inhibition, as demonstrated in multiple Incyte patents [1]. The azetidine-substituted variant offers a unique shape and electrostatic profile for probing this target's active site, potentially overcoming resistance or selectivity issues associated with previous chemotypes. Its favorable tPSA and logP further support a lead-like profile for cellular assay development.

Design of CNS-Penetrant Kinase Probes with Controlled Lipophilicity

With a computed logP of 0.36 and a tPSA of 49 Ų, this building block is exceptionally well-suited for initiating kinase inhibitor programs targeting brain tumors or neurodegenerative diseases where blood-brain barrier penetration is essential [2]. It provides a clear advantage over more lipophilic imidazo[1,2-a]pyrazine analogs that may suffer from poor brain exposure.

Fragment-Based Lead Discovery Leveraging Azetidine's Geometric Vectors

The compact azetidine ring provides a distinct three-dimensional vector from the core, a feature highly valued in fragment-based drug discovery (FBDD) [3]. The chlorinated core also serves as a synthetic handle for further elaboration. This compound can be used as a fragment hit to grow or link into a high-affinity lead, with the azetidine geometry fostering novel intellectual property space.

HTS Compound Library Accrual for Kinase and Epigenetic Screening Cascades

Supplied at 95% purity, the compound meets HTS quality control standards and can be directly integrated into screening libraries targeting kinases, bromodomains, or other epigenetic readers . Its unique structure expands the chemical diversity of a library, increasing the probability of identifying novel hit matter.

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